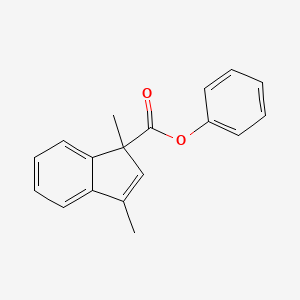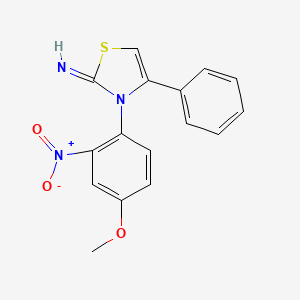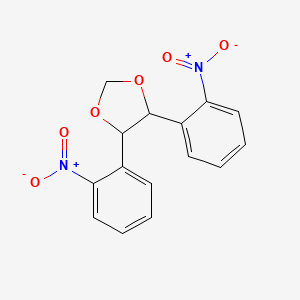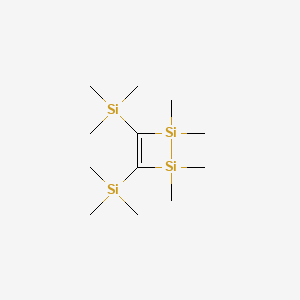silane CAS No. 62418-73-9](/img/structure/B14533460.png)
[(3-Ethenylhexa-1,5-dien-3-yl)oxy](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethenylhexa-1,5-dien-3-yl)oxysilane is an organosilicon compound with the molecular formula C14H26OSi. This compound is characterized by the presence of a vinyl group and a hexadienyl group attached to a silicon atom through an oxygen bridge. It is a colorless liquid used in various organic synthesis processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethenylhexa-1,5-dien-3-yl)oxysilane typically involves the reaction of hexadienyl alcohol with triethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained. Common catalysts used in this reaction include platinum or palladium complexes .
Industrial Production Methods
On an industrial scale, the production of (3-Ethenylhexa-1,5-dien-3-yl)oxysilane follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
(3-Ethenylhexa-1,5-dien-3-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, saturated silanes, and various substituted silanes depending on the reaction conditions and reagents used .
Scientific Research Applications
(3-Ethenylhexa-1,5-dien-3-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (3-Ethenylhexa-1,5-dien-3-yl)oxysilane involves its ability to form stable bonds with various substrates through its silicon atom. The vinyl and hexadienyl groups provide sites for further chemical modifications, making it a versatile compound in organic synthesis. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to modifications in their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- (1,1-Diethenyl-3-butenyl)oxysilane
- (3-Vinyl-1,5-hexadien-3-yl)oxysilane)
Uniqueness
(3-Ethenylhexa-1,5-dien-3-yl)oxysilane is unique due to its specific arrangement of vinyl and hexadienyl groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring precise chemical modifications .
Properties
CAS No. |
62418-73-9 |
|---|---|
Molecular Formula |
C14H26OSi |
Molecular Weight |
238.44 g/mol |
IUPAC Name |
3-ethenylhexa-1,5-dien-3-yloxy(triethyl)silane |
InChI |
InChI=1S/C14H26OSi/c1-7-13-14(8-2,9-3)15-16(10-4,11-5)12-6/h7-9H,1-3,10-13H2,4-6H3 |
InChI Key |
MCHCMYPQSSQLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(CC=C)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


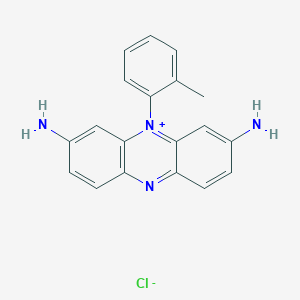
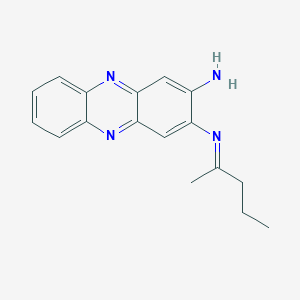
![4-Hydroxy-3-methyl-5-[(pyridin-3-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14533390.png)
![3-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one](/img/structure/B14533391.png)
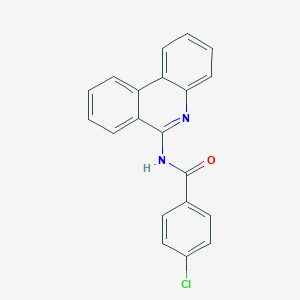
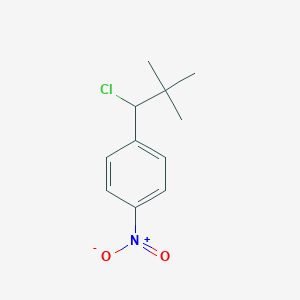
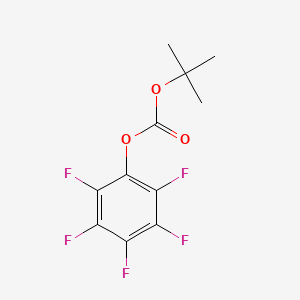
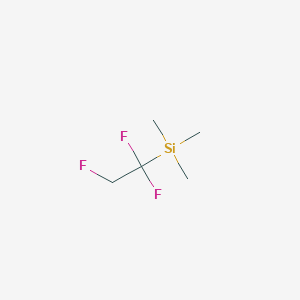
![2,2'-{[(1,3-Benzothiazol-2-yl)sulfanyl]azanediyl}di(ethan-1-ol)](/img/structure/B14533423.png)
![N-[2-(4-phenyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14533426.png)
